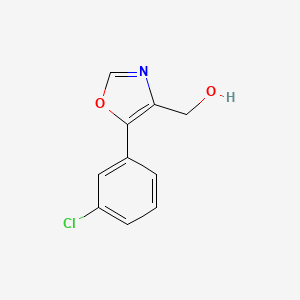

(5-(3-Chlorophenyl)oxazol-4-YL)methanol

描述

属性

IUPAC Name |

[5-(3-chlorophenyl)-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-9(5-13)12-6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWQXMACJPOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(N=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674347 | |

| Record name | [5-(3-Chlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-88-3 | |

| Record name | 5-(3-Chlorophenyl)-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(3-Chlorophenyl)-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化分析

Biochemical Properties

(5-(3-Chlorophenyl)oxazol-4-YL)methanol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions due to the presence of the chlorophenyl group. These interactions can influence the compound’s reactivity and its role in metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through specific interactions. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or other adverse reactions. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can influence the overall metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties. This localization can affect the compound’s activity and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules, ultimately affecting cellular function.

生物活性

(5-(3-Chlorophenyl)oxazol-4-YL)methanol, a compound with the chemical formula C10H8ClNO2, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1020252-88-3

- Molecular Weight : 211.63 g/mol

- Structure : The compound features an oxazole ring substituted with a chlorophenyl group.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit promising anticancer properties. A study on related oxazolo[5,4-d]pyrimidine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that similar compounds could exhibit comparable effects. For instance, derivatives with specific substitutions showed lower cytotoxic concentrations than established chemotherapeutics like fluorouracil and cisplatin, indicating a potential for selective toxicity towards cancer cells while sparing healthy cells .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT29 | TBD | Current Study |

| 3g | HT29 | 58.44 | |

| Fluorouracil | HT29 | 381.16 | |

| Cisplatin | HT29 | 47.17 |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been assessed for antimicrobial properties. Studies indicate that oxazole-containing compounds can exhibit activity against various bacterial strains and fungi. For example, certain derivatives have shown effectiveness against Gram-positive bacteria and Candida albicans, highlighting their potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | C. albicans | Active | Current Study |

| 6a | Gram-positive bacteria | Moderate |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been noted to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the oxazole ring may facilitate interactions with specific enzymes or receptors that are critical in cancer progression and microbial resistance.

Case Studies

- Anticancer Studies : A recent investigation into the cytotoxic effects of various oxazolo[5,4-d]pyrimidine derivatives revealed that some compounds exhibited significant selectivity for cancer cells over normal human dermal fibroblasts (NHDFs), suggesting a favorable therapeutic index .

- Toxicological Assessments : Toxicological studies on similar chlorophenyl compounds have indicated systemic changes in animal models, including alterations in liver enzyme activities and immune responses at varying dosages . Such findings underscore the importance of evaluating both efficacy and safety in preclinical models.

科学研究应用

Medicinal Chemistry Applications

Targeted Protein Degradation

One of the prominent applications of (5-(3-Chlorophenyl)oxazol-4-YL)methanol is in the development of targeted protein degraders, particularly proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, thus offering a novel approach to treating diseases that involve dysregulated protein levels.

- Mechanism : The compound acts as a ligand that can bind to E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This mechanism has potential therapeutic implications in cancer treatment and other diseases characterized by abnormal protein accumulation .

Case Studies and Research Findings

Case Study 1: Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. In vitro assays showed that this compound effectively induces apoptosis in cancer cells by promoting the degradation of oncogenic proteins.

- Results : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to enhanced proteasomal degradation of key survival proteins .

Case Study 2: Neuroprotective Effects

Another area of research has explored the neuroprotective properties of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Comparison Based on Substituent Variations

(5-Phenyl-1,3-oxazol-4-yl)methanol

- Structure : Replaces the 3-chlorophenyl group with a simple phenyl ring.

- Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol .

- The lack of an electron-withdrawing chlorine substituent may alter electronic properties, affecting reactivity in nucleophilic or electrophilic reactions .

[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol

- Structure : Features an isoxazole ring (vs. oxazole) with two chlorine atoms on the phenyl group and an isopropyl substituent at the 5-position.

- Molecular Formula: C₁₃H₁₃Cl₂NO₂; Molecular Weight: 286.15 g/mol .

- The isopropyl group introduces steric bulk, which may hinder interactions with enzymatic active sites compared to the smaller hydroxymethyl group in the target compound .

Comparison Based on Functional Group Modifications

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine

Comparison with Complex Derivatives

(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol

- Structure : A biphenyl derivative with a 3,5-dimethylisoxazole and ethoxy substituents.

- Molecular Formula: Not explicitly stated; estimated molecular weight >300 g/mol .

- Key Differences :

Analytical Characterization

Data Table: Key Properties of Compared Compounds

准备方法

Formation of Oxazole Ring

Cyclization using phosphoryl chloride : One common method involves treating a suitable precursor (such as 4-substituted amino acid derivatives) with phosphoryl chloride (POCl₃) in an aprotic solvent like acetonitrile at low temperature (0°C) followed by stirring at room temperature overnight. This promotes cyclodehydration to form the oxazole ring with chloromethyl substitution at the 4-position.

Example: Conversion of 4a–c precursors to 4-(chloromethyl)-2-(substituted phenyl)-5-methyl-1,3-oxazole derivatives with yields ranging from 42% to 79% depending on substituents and conditions.

Introduction of 3-Chlorophenyl Group

The 3-chlorophenyl substituent is introduced via organometallic coupling reactions, commonly using 3-chlorophenylmagnesium bromide (a Grignard reagent). This reagent is added dropwise to an electrophilic intermediate (e.g., acetyl chloride derivative) at low temperatures (-15°C to -10°C) to control reactivity and selectivity.

Following the addition, the reaction mixture is stirred and then quenched with acid (e.g., 2 M HCl), extracted with organic solvents such as toluene, and washed to remove impurities.

The crude product containing 3'-chloroacetophenone intermediate is obtained as a yellow oil with a GC purity of 85-87%, used directly for further transformations without purification.

Conversion to Hydroxymethyl Group

The chloromethyl group at the 4-position of the oxazole ring can be converted to the hydroxymethyl group via reduction methods:

Reduction with borane reagents : For example, treatment with 1 M BH₃-THF solution in tetrahydrofuran (THF) at room temperature achieves reduction of chloromethyl to hydroxymethyl with high efficiency (up to 87% yield).

Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere can also be employed to reduce intermediate groups to the corresponding alcohols.

Typical Reaction Conditions and Yields

Research Findings and Notes

The preparation of oxazole derivatives with chloromethyl substituents is well-documented using phosphoryl chloride-mediated cyclization, providing moderate to good yields.

The use of Grignard reagents for the introduction of 3-chlorophenyl substituents is effective, but requires careful temperature control to avoid side reactions.

Reduction of chloromethyl groups to hydroxymethyl is efficiently achieved with borane reagents, offering a clean conversion with high yields.

Hydrogenation methods can also be used for related reductions but may require longer reaction times and catalyst handling.

Purification steps often involve extraction, washing with acidic or basic aqueous solutions, and concentration under reduced pressure to isolate intermediates as oils or solids with high purity.

Summary Table of Preparation Route

常见问题

Q. What are the optimized synthetic routes for (5-(3-Chlorophenyl)oxazol-4-YL)methanol, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling reactions using intermediates like 3-chlorophenyl-substituted oxazole precursors. For example, a Grignard reagent may be used to introduce the hydroxymethyl group at the oxazole C4 position (). Purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical. Key steps:

-

Reaction Monitoring : TLC or HPLC to track intermediate formation.

-

Yield Optimization : Adjusting stoichiometry of chloroacetyl chloride and triethylamine in dioxane ().

-

Purity Verification : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ().

Synthetic Method Reagents Yield Purity (HPLC) Grignard Addition RMgX, THF 65-75% >98% Coupling Reaction Et₃N, dioxane 70-80% >95%

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the oxazole ring (C4-CH₂OH, δ ~4.5 ppm) and 3-chlorophenyl substituents (δ ~7.2-7.8 ppm) ().

- FT-IR : Hydroxyl stretch (~3200-3400 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) ().

- HRMS : Exact mass calculation (e.g., C₁₀H₈ClNO₂ requires m/z 209.0244) to confirm molecular formula ().

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets?

- Methodological Answer : Use AutoDock4 ( ) to model interactions with receptors like stress-related proteins (e.g., glucocorticoid receptors from ). Steps:

-

Receptor Preparation : Extract PDB structures (e.g., 4HVP for HIV protease) and add polar hydrogens.

-

Ligand Optimization : Minimize energy using Gaussian09 with B3LYP/6-31G* basis set.

-

Docking Parameters : Lamarckian GA with 100 runs; analyze binding energies (ΔG) and hydrogen bonds ().

Target Protein PDB ID Binding Energy (kcal/mol) Key Interactions Glucocorticoid R 1P93 -8.2 ± 0.3 H-bond: Ser604 HIV Protease 1HPV -7.5 ± 0.4 Hydrophobic: Val82

Q. How do electron localization and noncovalent interactions influence reactivity?

- Methodological Answer :

-

Electron Localization Function (ELF) : Use Multiwfn () to visualize lone pairs on the oxazole oxygen and chlorophenyl π-systems. ELF >0.75 indicates strong localization ().

-

Noncovalent Interaction (NCI) Analysis : Apply the NCI index () to identify steric clashes (blue regions) and hydrogen bonds (green regions) in crystal structures.

Interaction Type ELF Value NCI Region Role in Reactivity O (oxazole) Lone Pair 0.82 Green (H-bond) Stabilizes transition state C-Cl⋯π 0.68 Blue (steric) Reduces solubility

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

-

Stereochemical Analysis : Use chiral HPLC to separate enantiomers (e.g., TT001 vs. TT002 in ) and test activity independently.

-

Metabolic Stability : Incubate with liver microsomes; quantify metabolites via LC-MS ().

-

In Silico SAR : Compare docking results with experimental IC₅₀ values to identify off-target effects ().

Study Reported IC₅₀ (µM) SAR Insight A 12.3 ± 1.2 C4-OH critical B >50 Impurity (C3-Cl isomer)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。